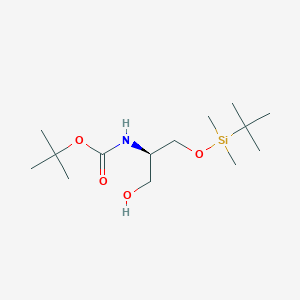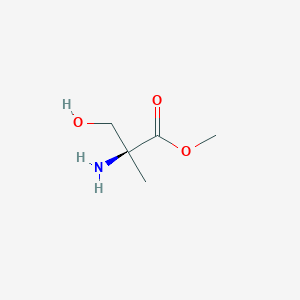
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, also known as L-threonine methyl ester, is an important amino acid derivative that has gained significant attention in scientific research. It is synthesized from L-threonine, an essential amino acid that is required for protein synthesis and the maintenance of overall health. Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research, including its use in the synthesis of peptides and proteins, as well as its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the activity of various enzymes involved in cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It also has a wide range of potential applications in peptide and protein synthesis, as well as its potential therapeutic applications.
However, there are also some limitations to the use of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate in lab experiments. It can be difficult to selectively modify the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue in peptides and proteins, and the use of protecting groups can add additional steps to the synthesis process. In addition, the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate. One area of research is the development of more efficient and selective methods for the synthesis of peptides and proteins using methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate as a protecting group. Another area of research is the investigation of the potential therapeutic applications of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate and its effects on various signaling pathways in the body.
Méthodes De Synthèse
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate can be synthesized through a variety of methods, including esterification of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate with methanol in the presence of an acid catalyst. Other methods include the use of activated esters such as N-hydroxysuccinimide esters and the use of protecting groups to selectively modify the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate molecule.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, where it serves as a protecting group for the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue. This allows for the selective modification of other amino acids in the peptide or protein sequence.
In addition to its use in peptide and protein synthesis, methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. It has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
147316-32-3 |
|---|---|
Nom du produit |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m0/s1 |
Clé InChI |
VKHHAZQVRNQDHW-YFKPBYRVSA-N |
SMILES isomérique |
C[C@](CO)(C(=O)OC)N |
SMILES |
CC(CO)(C(=O)OC)N |
SMILES canonique |
CC(CO)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



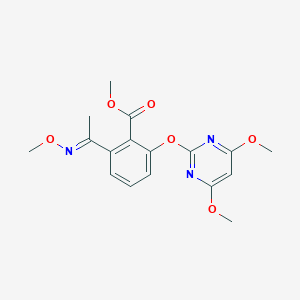
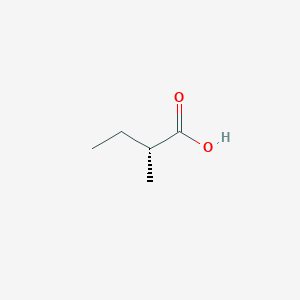
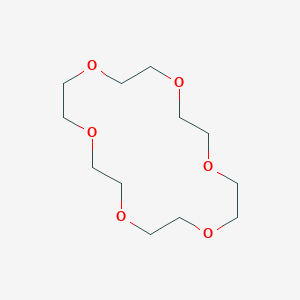
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
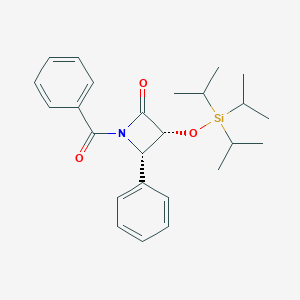
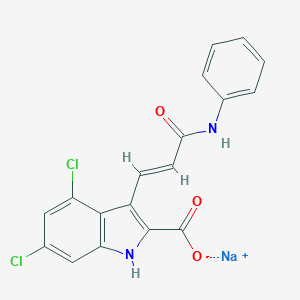
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
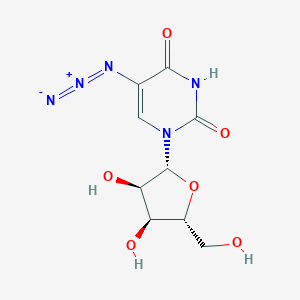
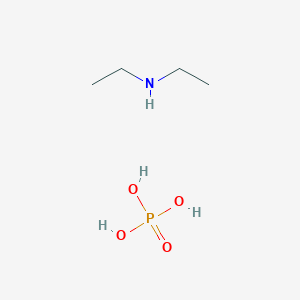
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
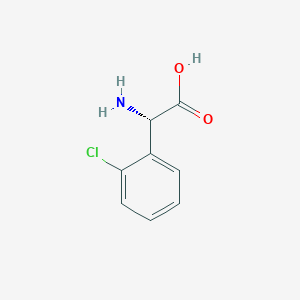
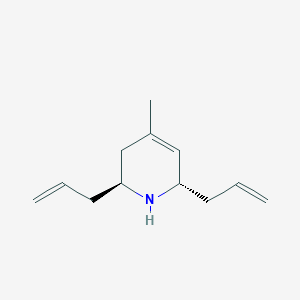
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
